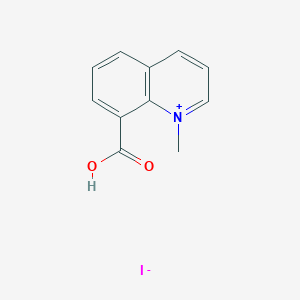

8-Carboxy-1-methylquinolin-1-ium iodide

Description

Properties

CAS No. |

55706-67-7 |

|---|---|

Molecular Formula |

C11H10INO2 |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

1-methylquinolin-1-ium-8-carboxylic acid;iodide |

InChI |

InChI=1S/C11H9NO2.HI/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14;/h2-7H,1H3;1H |

InChI Key |

JVIGQIRJSCJOIC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)C(=O)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Carboxyquinoline Precursors

The carboxylation at the 8-position of quinoline derivatives can be achieved through various methods, including:

- Hydrolysis of ester precursors: Starting from an 8-ester quinoline derivative, hydrolysis under acidic or basic conditions yields the corresponding 8-carboxyquinoline.

- Direct carboxylation: Using lithiation or metalation at the 8-position followed by carbonation with CO2 to introduce the carboxyl group.

- Oxidative methods: Functionalization of methyl or other substituents at the 8-position to carboxyl groups via oxidation.

A typical example includes the hydrolysis of methyl esters prepared from 3-cyano-7-methoxy quinoline derivatives, as reported in kinase inhibitor studies.

Quaternization to Form 1-Methylquinolinium Salt

The quaternization step involves the reaction of the 8-carboxyquinoline with methyl iodide. This alkylation occurs at the nitrogen atom of the quinoline ring, generating the positively charged quinolinium iodide salt.

- Reaction conditions: The reaction is usually carried out by stirring the quinoline derivative with an excess of methyl iodide in solvents such as acetonitrile or 1,4-dioxane.

- Temperature: Heating the mixture overnight at temperatures around 80–100 °C promotes complete quaternization.

- Isolation: The resulting solid quinolinium iodide salt is isolated by filtration and washing with diethyl ether to remove impurities.

This approach is adapted from protocols used for similar quinolinium salts, such as 1-methyl-4-(methylthio)quinolin-1-ium iodide, which have been synthesized with high yields (up to 87%) and purity.

Representative Synthesis Scheme

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis of 8-methyl ester quinoline with acid/base | 8-Carboxyquinoline | 85–90 | Purification by recrystallization |

| 2 | Reaction with excess methyl iodide in acetonitrile or 1,4-dioxane, heated overnight at 80–100 °C | 8-Carboxy-1-methylquinolin-1-ium iodide | 80–90 | Isolation by filtration and washing |

Analytical Characterization and Research Data

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the introduction of the methyl group at nitrogen and the presence of the carboxyl group at the 8-position.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the expected molecular formula.

- Melting Point and Purity: Sharp melting points and chromatographic purity indicate successful synthesis.

For example, related quinolinium salts show proton NMR signals in the aromatic region (7.8–9.9 ppm) and a singlet for the N-methyl group around 3.0–4.0 ppm.

Comparative Analysis of Preparation Methods

| Aspect | Hydrolysis Route | Direct Carboxylation | Oxidative Functionalization |

|---|---|---|---|

| Starting Material | 8-Ester quinoline derivatives | Quinoline or metalated intermediate | Methyl-substituted quinoline |

| Reaction Conditions | Acidic or basic aqueous media | Low temperature, CO2 atmosphere | Oxidizing agents (e.g., KMnO4) |

| Yield | High (85–90%) | Moderate to high | Variable, sometimes lower |

| Purity | High | High | Depends on oxidation selectivity |

| Scalability | Good | Requires specialized setup | May require careful control |

| Applicability to Quaternization | Compatible | Compatible | Compatible |

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products Formed:

- Quinoline N-oxides (oxidation)

- Tetrahydroquinoline derivatives (reduction)

- Halogenated, alkylated, and acylated quinoline derivatives (substitution)

Scientific Research Applications

1-Methylquinoline-8-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are used in various chemical reactions and processes.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related iodide-containing compounds and quinoline derivatives, as detailed in the provided evidence.

Dimethylsulphonium Iodide

- Structure : A sulfonium salt with iodide as the counterion.

- Key Properties :

- Applications: Primarily investigated as a novel antibiotic.

- Comparison: Unlike 8-carboxy-1-methylquinolin-1-ium iodide, dimethylsulphonium iodide lacks a heteroaromatic quinoline core, which may limit its utility in targeting specific enzymatic pathways. However, both compounds leverage iodide for enhanced solubility and bioavailability.

Potassium Iodide (KI)

- Structure : Ionic compound containing K⁺ and I⁻ ions.

- Key Properties :

- Applications : Used in thyroid disorder treatments and as an expectorant.

Sodium Iodide (NaI)

- Structure : Similar to KI but with Na⁺ as the cation.

- Applications : Utilized in tissue preservation and radiopharmaceuticals .

- Comparison: Sodium iodide’s lack of a complex organic structure limits its use to iodide delivery, whereas this compound’s quinoline-carboxylate system could enable specific interactions with biological targets (e.g., enzymes or receptors).

Other Quinoline Derivatives

- Antimalarial activity : Via heme polymerization inhibition.

Data Table: Comparative Properties of Iodide-Containing Compounds

*Hypothetical data based on structural analogy.

Research Findings and Insights

- Antimicrobial Potential: Dimethylsulphonium iodide’s efficacy against S.

- Toxicity Profiles : Potassium iodide’s side effects highlight the need to balance iodide content with organic moieties to mitigate systemic toxicity in drug design .

- Structural Advantages: The quinoline-carboxylate structure in this compound may offer improved target specificity compared to simpler iodides, leveraging both hydrogen bonding (via carboxyl) and π-π interactions (via quinoline).

Q & A

Q. What are the recommended synthetic routes for 8-Carboxy-1-methylquinolin-1-ium iodide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves quaternization of 8-carboxyquinoline with methyl iodide in a polar aprotic solvent (e.g., DMF or DMSO) under inert conditions. Optimization should focus on:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.

- Solvent : DMF enhances solubility but may require rigorous drying to avoid hydrolysis.

- Stoichiometry : A 10–20% excess of methyl iodide ensures complete methylation.

Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Monitor purity using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm via melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The methyl group on the quinolinium ring appears as a singlet (~δ 4.0 ppm in D₂O). Carboxylic proton is absent due to deprotonation in DMSO-d₆.

- FT-IR : Confirm carboxylic acid (broad ~2500–3500 cm⁻¹ O-H stretch) and quaternary ammonium (sharp ~1630 cm⁻¹ C-N⁺ stretch).

- Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion (exact mass calculated via PubChem data ).

Compare results with literature or computational predictions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to validate assignments .

Advanced Research Questions

Q. How can adsorption kinetics of this compound on indoor surfaces be studied using microspectroscopic imaging?

- Methodological Answer :

- Experimental Design :

Prepare model surfaces (e.g., glass, painted drywall) and expose to aerosolized compound under controlled humidity (40–60% RH).

Use atomic force microscopy (AFM) or Raman microspectroscopy to map surface adsorption at nanoscale resolution.

Quantify adsorption rates via time-resolved fluorescence quenching or X-ray photoelectron spectroscopy (XPS) for elemental analysis .

- Data Analysis : Fit kinetic data to Langmuir or Freundlich isotherm models. Account for surface heterogeneity using principal component analysis (PCA) .

Q. How should researchers resolve contradictions between experimental reactivity data and prior literature reports?

- Methodological Answer :

- Root-Cause Analysis :

Reproducibility Checks : Verify experimental conditions (e.g., pH, solvent purity, light exposure) match literature protocols.

Advanced Characterization : Use HPLC-MS to detect trace impurities or degradation products.

Computational Validation : Perform DFT calculations (e.g., using Gaussian) to compare theoretical vs. observed reaction pathways .

- Case Study : If literature reports higher thermal stability than observed experimentally, conduct TGA-DSC under inert vs. oxidative atmospheres to identify decomposition mechanisms .

Methodological Recommendations

- Data Validation : Always cross-reference experimental results with computational models (e.g., Gaussian, PubChem) and replicate key findings .

- Literature Integration : Use systematic reviews to identify knowledge gaps (e.g., surface reactivity studies ) and align experimental designs with IUPAC reporting standards .

- Statistical Rigor : Apply ANOVA or t-tests to assess significance of yield variations, ensuring p < 0.05 thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.